molecular formula C26H23ClN2O2S2 B11598732 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11598732
M. Wt: 495.1 g/mol
InChI Key: IUJSFSZBZGBAJD-UHFFFAOYSA-N
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Description

2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are renowned for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It is investigated for its efficacy in treating diseases such as malaria, cancer, and bacterial infections .

Industry

Industrially, this compound can be used in the development of advanced materials, including organic electronic devices and fluorescent probes for sensing applications .

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione stands out due to its unique isothiazole-quinoline structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C26H23ClN2O2S2

Molecular Weight

495.1 g/mol

IUPAC Name

2-(5-chloro-2-phenoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C26H23ClN2O2S2/c1-4-30-18-11-12-20-19(15-18)23-24(26(2,3)28-20)33-29(25(23)32)21-14-16(27)10-13-22(21)31-17-8-6-5-7-9-17/h5-15,28H,4H2,1-3H3

InChI Key

IUJSFSZBZGBAJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C

Origin of Product

United States

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